![molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4](/img/structure/B2642182.png)
9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline” belongs to the class of 6H-Indolo[2,3-b]quinoxalines . These compounds are known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities . They act on ATP binding cassettes transporters (ABC-transporters) .
Synthesis Analysis
The first 6H-indolo-[2,3-b]quinoxaline derivative was prepared in 1895 by the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Modern methods for the synthesis of indolo [2,3-b]quinoxalines rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The molecule contains a total of 41 bond(s). There are 25 non-H bond(s), 20 multiple bond(s), 2 rotatable bond(s), 20 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), and 1 Pyrrole(s) .Chemical Reactions Analysis
The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C18H16BrN3. Its average mass is 354.244 Da and its monoisotopic mass is 353.052765 Da .Applications De Recherche Scientifique
Antitumor Activities and DNA Binding
- A series of novel derivatives similar to 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline, specifically 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, were synthesized as antitumor agents. These compounds demonstrated antitumor activities against various cancer cell lines (MCF-7, HeLa, and A549) and were found to have enhanced DNA binding abilities. The presence of fluorine and alkyl amino side chains, along with a positive charge at specific positions, was crucial for their antitumor activity and improved DNA binding ability (Z. Gu et al., 2017).
Antiviral Activity and Interferon Inducing Ability
- New 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines demonstrated significant antiviral activity and were identified as potent interferon inducers. Among the derivatives, morpholine and 4-methyl-piperidine exhibited the highest antiviral activity and the least cytotoxicity, highlighting their potential in antiviral therapy (M. Shibinskaya et al., 2010).
Applications in Organic Electronics
- The π-conjugated organic building block, 8-bromo-indolo[2,3-b]quinoxaline (a compound related to this compound), has been introduced for use in organic electronics. Its versatile framework allows for easy functionalization and incorporation into organic electronic devices, demonstrating the potential of indoloquinoxaline derivatives in materials science (A. Payne et al., 2015).
Synthesis and Pharmacological Activities
- 6H-Indolo[2,3-b]quinoxalines have been recognized for their wide variety of pharmacological activities, including anticancer and antiviral effects, primarily through DNA intercalation. The structural features of these compounds, such as the type of substituents and side chains, play a critical role in their pharmacological actions and DNA binding capabilities, making them valuable scaffolds for the design of new therapeutic agents (N. Moorthy et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a high binding affinity to DNA , making it a potent DNA intercalating agent .
Mode of Action
This compound interacts with its target, DNA, predominantly through intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure of the DNA helix. This disruption can interfere with processes vital for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication. The intercalation of this compound into the DNA helix can disrupt the processes that are vital for DNA replication . This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the disruption of DNA replication processes, which can lead to the inhibition of cell proliferation . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours . This suggests that it may maintain its efficacy over extended periods.
Propriétés
IUPAC Name |
9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGSMUESNNMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.